An In-depth Technical Guide to 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
An In-depth Technical Guide to 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride, a key intermediate in synthetic organic chemistry. The document details its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel pharmaceutical compounds. Safety protocols and detailed experimental procedures are also provided to assist researchers and drug development professionals in its effective and safe utilization.
Introduction and Chemical Identity
4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound. Its structure, featuring a benzene ring substituted with a chloro group, two methoxy groups, and a reactive sulfonyl chloride moiety, makes it a valuable building block in organic synthesis. The sulfonyl chloride functional group is a potent electrophile, rendering the molecule highly reactive towards a variety of nucleophiles. This reactivity is the cornerstone of its utility, particularly in the formation of sulfonamides, a class of compounds with significant and diverse pharmacological activities. This guide will explore the fundamental properties and applications of this versatile reagent.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are critical for its application in experimental settings. While some properties of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride are predicted, they provide a valuable baseline for handling and reaction planning.
Table 1: Physicochemical Properties of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
| Property | Value | Source |
| IUPAC Name | 4-chloro-2,5-dimethoxybenzene-1-sulfonyl chloride | N/A |
| CAS Number | 98546-13-5 | [1] |
| Molecular Formula | C₈H₈Cl₂O₄S | N/A |
| Molecular Weight | 271.12 g/mol | N/A |
| Boiling Point | 373.7±42.0 °C (Predicted) | [1] |
| Density | 1.457±0.06 g/cm³ (Predicted) | [1] |
| Appearance | Typically a solid at room temperature | Inferred from similar compounds |
Synthesis and Reactivity
Synthesis of Aromatic Sulfonyl Chlorides
Aromatic sulfonyl chlorides are typically synthesized through the chlorosulfonation of the corresponding aromatic compound. This electrophilic aromatic substitution reaction commonly employs chlorosulfonic acid (ClSO₃H).[3] While a specific documented synthesis for 4-chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is not detailed in the provided search results, the most probable synthetic route would involve the direct chlorosulfonation of 1-chloro-2,5-dimethoxybenzene.
Another established method for synthesizing sulfonyl chlorides is the Sandmeyer reaction, starting from an aromatic amine. This involves diazotization of the amine followed by a copper-catalyzed reaction with sulfur dioxide.[4] This approach offers an alternative route, especially for substrates that may not be compatible with the harsh conditions of direct chlorosulfonation.[5]
Core Reactivity
The chemical behavior of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride is dominated by the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is an excellent leaving group, facilitating nucleophilic substitution reactions.
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Reaction with Amines (Sulfonamide Formation): The most significant reaction of this compound is with primary or secondary amines to form sulfonamides.[6] This reaction is fundamental to the synthesis of a vast array of biologically active molecules. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is typically neutralized by a base.
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Hydrolysis: In the presence of water, sulfonyl chlorides hydrolyze to form the corresponding sulfonic acid. This reactivity necessitates that reactions are carried out under anhydrous conditions to prevent the consumption of the starting material.[7]
Below is a diagram illustrating the fundamental reaction pathway for the formation of a sulfonamide from an aromatic sulfonyl chloride and a primary amine.
Caption: General reaction mechanism for sulfonamide synthesis.
Applications in Research and Drug Development
The primary application of 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride in the pharmaceutical and agrochemical industries is as a synthetic intermediate.[7] Its utility stems from its ability to introduce the 4-chloro-2,5-dimethoxyphenylsulfonyl moiety into a target molecule.
The sulfonamide functional group is a well-established pharmacophore found in a wide range of therapeutic agents, including antibacterial, anticancer, and antifungal drugs.[8] By reacting 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride with various amines, medicinal chemists can generate libraries of novel sulfonamide derivatives for biological screening. The specific substitution pattern on the aromatic ring (chloro and dimethoxy groups) can influence the pharmacokinetic and pharmacodynamic properties of the final compound, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[8] For instance, derivatives of this compound have been investigated for their potential in developing new anticancer agents and materials for electronic applications.[8]
Safety, Handling, and Stability
As with all reactive chemical reagents, proper safety precautions are paramount when handling 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride.
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | Source |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | [2][9] |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [10] |
| Aquatic Hazard (long-term) | H412: Harmful to aquatic life with long lasting effects | [10] |
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. After handling, wash hands thoroughly.[11] In case of a spill, avoid creating dust, and collect the material for disposal in a suitable, closed container.[9]
-
Stability and Storage: The compound is stable under recommended storage conditions.[9] However, it is sensitive to moisture and should be stored in a tightly sealed container in a dry, cool place.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[9]
Experimental Protocol: Synthesis of a N-Substituted Sulfonamide
This section provides a representative, self-validating protocol for the synthesis of a sulfonamide using 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride and a generic primary amine.
Objective: To synthesize a novel sulfonamide derivative for potential biological evaluation.
Materials:
-
4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride
-
A primary amine (e.g., benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
-
Addition of Sulfonyl Chloride: Dissolve 4-Chloro-2,5-dimethoxybenzene-1-sulfonyl chloride (1.1 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent if necessary.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, IR, and mass spectrometry.
The causality behind these steps is crucial: the use of an inert atmosphere and anhydrous solvent prevents hydrolysis of the sulfonyl chloride. The base neutralizes the HCl byproduct, driving the reaction to completion. The aqueous workup removes unreacted starting materials, the base, and salts, leading to a cleaner crude product for final purification.
Caption: Experimental workflow for sulfonamide synthesis.
References
- 4-chloro-2,5-dimethoxybenzenesulfonyl chloride(SALTDATA: FREE) | 98546-13-5.
- CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents.
- Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride - Smolecule.
- 4-Chloro-2,5-dimethylbenzene-1-sulfonyl chloride - ChemScene.
- 4'-Chloro-2',5'-dimethoxyacetoacetanilide | C12H14ClNO4 | CID 78170 - PubChem.
- 4-chloro-N-(2,3-dichlorophenyl)-2,5-dimethoxybenzene-1-sulfonamide - Smolecule.
- 4-Chloro Benzene-Sulphonyl Chloride CAS No 98-60-2 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- 2,5-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 137025 - PubChem.
- US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents.
- WO2011058915A1 - Process for production of aromatic sulfonyl chloride compound - Google Patents.
- US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents.
- SAFETY DATA SHEET - 2-Chloro-1,4-dimethoxybenzene.
- Synthesis of sulfonamides - ResearchGate.
- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH.
- Sulfonyl Chlorides and Sulfonamides - Sigma-Aldrich.
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- 1. 4-chloro-2,5-dimethoxybenzenesulfonyl chloride(SALTDATA: FREE) | 98546-13-5 [amp.chemicalbook.com]
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